molecular formula C17H13NO5 B8495320 6-Methoxy-3-(3-nitrobenzylidene)-chroman-4-one

6-Methoxy-3-(3-nitrobenzylidene)-chroman-4-one

Cat. No. B8495320
M. Wt: 311.29 g/mol
InChI Key: XPWJELCLOMQWQP-UHFFFAOYSA-N
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Patent
US05641789

Procedure details

A mixture of 10.0 g (56.1 mmol) of 6-methoxychromanone, 8.48 g (56.1 mmol) of 3-nitrobenzaldehyde and 4.7 mL (56.1 mmol) of pyrrolidine in 30 mL methanol was allowed to stir at room temperature under N2 atmosphere. After 48 hours, the reaction mixture was filtered and the precipitate washed with methanol and dried to yield 11.44 g of yellow powder (65%). A small sample was recrystallized from isopropylether/CH2Cl2 for analytical data. M.p. 157°-159° C.; MS: C: 311.0794;F: 311.0796; 1H NMR (AC 300, CDCl3): δ5.27 (d, 2H, J=1.9 Hz); 3.84 (s, 3H); IR: 1670, 1490 cm-1. Analysis: calculated: C. 65.59, H 4.21, N 4.50%; found: C. 65.33, H4.57, N 4.47%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.48 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[O:9][C:8](=O)[CH2:7][CH2:6]2.[N+:14]([C:17]1[CH:18]=[C:19]([CH:22]=[CH:23][CH:24]=1)[CH:20]=O)([O-:16])=[O:15].N1CCCC1.C[OH:31]>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[O:9][CH2:8][C:7](=[CH:20][C:19]1[CH:22]=[CH:23][CH:24]=[C:17]([N+:14]([O-:16])=[O:15])[CH:18]=1)[C:6]2=[O:31]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC=1C=C2CCC(OC2=CC1)=O
Name
Quantity
8.48 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=O)C=CC1
Name
Quantity
4.7 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
30 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature under N2 atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
WASH
Type
WASH
Details
the precipitate washed with methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
COC=1C=C2C(C(COC2=CC1)=CC1=CC(=CC=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.44 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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